molecular formula C14H27N4O11P2+ B12508655 2-[[[5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxyethyl-trimethylazanium

2-[[[5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxyethyl-trimethylazanium

Cat. No.: B12508655
M. Wt: 489.33 g/mol
InChI Key: RZZPDXZPRHQOCG-UHFFFAOYSA-O
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Description

2-[[[5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxyethyl-trimethylazanium is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, oxo, and hydroxy groups, as well as phosphoryl and trimethylazanium moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[[5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxyethyl-trimethylazanium involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the oxopyrimidinyl derivative, followed by the introduction of the dihydroxyoxolan moiety. Subsequent steps involve the addition of methoxy-hydroxyphosphoryl groups and the final incorporation of the trimethylazanium group. Each step requires careful control of reaction conditions, including temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control of reaction parameters and efficient production of the compound in large quantities. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[[[5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxyethyl-trimethylazanium undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxo derivatives.

    Reduction: Reduction reactions can convert oxo groups to hydroxy groups.

    Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions include various substituted derivatives, each with unique properties and potential applications. For example, oxidation can yield oxo derivatives with enhanced reactivity, while reduction can produce hydroxy derivatives with increased solubility.

Scientific Research Applications

2-[[[5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxyethyl-trimethylazanium has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-[[[5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxyethyl-trimethylazanium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and alter their activity, leading to changes in metabolic pathways. Its phosphoryl groups can participate in phosphorylation reactions, which are crucial for regulating various cellular processes. Additionally, the trimethylazanium group can interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phosphorylated nucleosides and nucleotides, such as:

    Adenosine triphosphate (ATP): A key energy carrier in cells.

    Nicotinamide adenine dinucleotide (NAD): Involved in redox reactions.

    Cytidine triphosphate (CTP): Used in the synthesis of RNA.

Uniqueness

What sets 2-[[[5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxyethyl-trimethylazanium apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to participate in multiple types of reactions and interact with various molecular targets makes it a versatile compound with broad applications in research and industry.

Properties

Molecular Formula

C14H27N4O11P2+

Molecular Weight

489.33 g/mol

IUPAC Name

2-[[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxyethyl-trimethylazanium

InChI

InChI=1S/C14H26N4O11P2/c1-18(2,3)6-7-26-30(22,23)29-31(24,25)27-8-9-11(19)12(20)13(28-9)17-5-4-10(15)16-14(17)21/h4-5,9,11-13,19-20H,6-8H2,1-3H3,(H3-,15,16,21,22,23,24,25)/p+1

InChI Key

RZZPDXZPRHQOCG-UHFFFAOYSA-O

Canonical SMILES

C[N+](C)(C)CCOP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O

Origin of Product

United States

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